cis-Cyclodecene cis-Cyclodecene
Brand Name: Vulcanchem
CAS No.: 935-31-9
VCID: VC3924883
InChI: InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2/b2-1-
SMILES: C1CCCCC=CCCC1
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol

cis-Cyclodecene

CAS No.: 935-31-9

Cat. No.: VC3924883

Molecular Formula: C10H18

Molecular Weight: 138.25 g/mol

* For research use only. Not for human or veterinary use.

cis-Cyclodecene - 935-31-9

Specification

CAS No. 935-31-9
Molecular Formula C10H18
Molecular Weight 138.25 g/mol
IUPAC Name cyclodecene
Standard InChI InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2/b2-1-
Standard InChI Key UCIYGNATMHQYCT-UPHRSURJSA-N
Isomeric SMILES C1CCCC/C=C\CCC1
SMILES C1CCCCC=CCCC1
Canonical SMILES C1CCCCC=CCCC1

Introduction

Chemical and Physical Properties

The physicochemical profile of cis-cyclodecene is critical for understanding its behavior in synthetic and industrial contexts. Key properties include:

PropertyValueSource
Density (20°C)0.877 g/mL
Boiling Point194°C
Refractive Index (n₀²⁰)1.485
Molar Volume157.6 mL/mol
Enthalpy of Hydrogenation-183.0 ± 1.0 kJ/mol

The compound’s relatively low enthalpy of hydrogenation (-183.0 kJ/mol) compared to smaller cycloalkenes indicates reduced ring strain, a feature attributed to its ten-membered structure . This stability facilitates its use in reactions requiring selective hydrogenation or functionalization.

Conformational Dynamics

cis-Cyclodecene’s conformational flexibility has been a focal point of experimental and theoretical studies. Dynamic NMR spectroscopy reveals two distinct energy barriers associated with ring inversion and allylic proton decoalescence:

ProcessΔG‡ (kcal/mol)Temperature (°C)MethodSource
Ring Inversion6.64-139.7¹³C NMR
Allylic Proton Decoalescence10.9-36.4¹H NMR

At low temperatures (-139.7°C), the five ¹³C NMR signals of cis-cyclodecene split into two peaks of equal intensity, indicating a free-energy barrier of 6.64 kcal/mol for ring inversion . Concurrently, the allylic protons exhibit decoalescence at -36.4°C, corresponding to a higher barrier of 10.9 kcal/mol . Computational studies at the HF/6-311G* level predict a boat-chair-boat (BCB) conformation as the dominant structure, characterized by C1C_1 symmetry . This conformation minimizes angular strain while accommodating the cis double bond’s geometric constraints .

Reactivity and Chemical Transformations

Hydrogenation

Catalytic hydrogenation of cis-cyclodecene yields cyclodecane, a fully saturated derivative. The reaction’s exothermicity (-183.0 kJ/mol) aligns with medium-ring cycloalkenes, where strain relief dominates the thermodynamic profile . Industrial-scale hydrogenation often employs palladium or platinum catalysts in acetic acid, optimizing yield and selectivity .

Epoxidation

Epoxidation with peracids or ozone produces cis-cyclodecene oxide, a strained epoxide. Dynamic NMR studies of the epoxide reveal a loss of time-averaged symmetry at low temperatures (-125.4°C), with a free-energy barrier of 7.4 kcal/mol for conformational interconversion . The epoxide’s reactivity is influenced by its distorted geometry, making it a candidate for further functionalization in polymer chemistry .

Photochemical Isomerization

While direct evidence for cis-to-trans isomerization under UV light is limited, analogous studies on cis-cyclooctene suggest plausible pathways. Photoisomerization typically involves singlet sensitization, generating the trans isomer, which can be isolated via silver nitrate complexation .

Comparison with Trans-Cyclodecene

The trans isomer of cyclodecene exhibits distinct thermodynamic and conformational properties:

Propertycis-Cyclodecenetrans-CyclodeceneSource
Enthalpy of Hydrogenation-183.0 kJ/mol-236.2 kJ/mol
Strain Energy6.2 kcal/mol13.5 kcal/mol
StabilityHigherLower

Computational Studies and Theoretical Insights

Ab initio calculations at the HF/6-311G* level corroborate experimental findings, predicting ¹³C chemical shifts within 1 ppm of observed values . The GIAO (Gauge-Independent Atomic Orbital) method further validates the BCB conformation’s dominance, highlighting its minimal deviation from ideal bond angles . Molecular mechanics (MM3) simulations reveal that cis-cyclodecene’s strain energy is distributed across the ring, with localized tension at the double bond .

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